

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde CAS number

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Compound of Interest

Compound Name: 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B184832

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An In-Depth Technical Guide to **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde**

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Executive Summary

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 5449-87-6) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive aldehyde group on an electron-rich, methylated pyrrole core, establishes it as a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and its applications as a key intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research programs.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a foundational motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.^{[1][2]} Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding,

acting as either a donor or acceptor. This dual nature allows pyrrole-containing molecules to effectively interact with biological targets such as enzymes and receptors.[2]

The introduction of specific functional groups onto the pyrrole core, such as the carbaldehyde group, provides synthetic handles for diversification, enabling the construction of large libraries of compounds for high-throughput screening.[3] Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them a cornerstone of modern medicinal chemistry.[4][5]

Physicochemical and Structural Properties

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|------------------------------------|
| CAS Number | 5449-87-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C ₈ H ₁₁ NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde | N/A |
| Synonyms | 1,2,5-Trimethylpyrrole-3-carboxaldehyde | N/A |
| Physical Form | Solid | --INVALID-LINK-- |

Synthesis and Mechanistic Considerations

The synthesis of **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** is logically approached via a two-step sequence: formation of the trisubstituted pyrrole core followed by regioselective formylation.

Synthesis of the 1,2,5-Trimethylpyrrole Precursor

The most direct and classical method for constructing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis. This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]

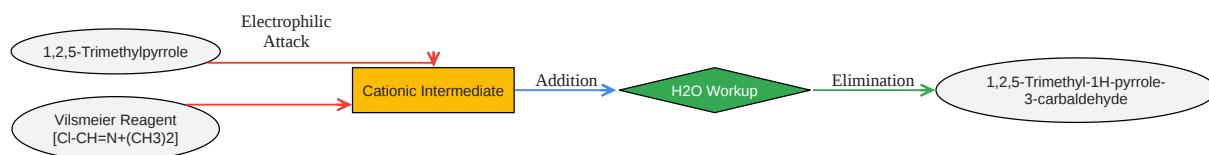
- **Rationale:** The Paal-Knorr synthesis is exceptionally reliable for creating symmetrically substituted pyrroles. For the target precursor, 1,2,5-trimethylpyrrole (CAS 930-87-0), the reaction between 2,5-hexanedione and methylamine is the most efficient route.[6][7][8] The reaction proceeds via the formation of a di-imine intermediate which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Formylation via the Vilsmeier-Haack Reaction

With the precursor in hand, the aldehyde group is introduced onto the pyrrole ring using the Vilsmeier-Haack reaction. This reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic systems.[9][10]

- **Causality and Regioselectivity:** The pyrrole ring is highly activated towards electrophilic aromatic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl_3), is a mild electrophile perfectly suited for this transformation.[11][12] The substitution occurs preferentially at the C-3 position (β -position) rather than the C-2 position (α -position) in this specific substrate. This is because the C-2 and C-5 positions are already occupied by methyl groups, sterically directing the incoming electrophile to one of the available β -positions (C-3 or C-4).

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by its attack by the electron-rich pyrrole ring to form a cationic intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[13]



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Caption: Vilsmeier-Haack formylation workflow.

Step-by-Step Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 1,2,5-Trimethylpyrrole

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq).
- Add an equimolar amount of methylamine (1.0 eq, typically as a 40% solution in water). An acid catalyst, such as acetic acid, can be added.
- Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude 1,2,5-trimethylpyrrole can be purified by vacuum distillation if necessary.

Step 2: Vilsmeier-Haack Formylation

- In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C.
- Slowly add phosphorus oxychloride (POCl_3) (approx. 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
- Add a solution of 1,2,5-trimethylpyrrole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.

- Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-5 hours, or until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice containing sodium acetate or by slowly adding a cold aqueous solution of sodium carbonate until the mixture is basic (pH > 8).
- Stir the resulting suspension for 1-2 hours. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
- Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
- Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the final compound. While a specific public spectrum for this exact molecule is not readily available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[\[14\]](#) [\[15\]](#)[\[16\]](#)[\[17\]](#)

- ¹H NMR (Proton NMR):
 - Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm.
 - Pyrrole Ring Proton (C4-H): A singlet for the lone proton on the pyrrole ring, expected around δ 6.5-7.0 ppm.
 - N-Methyl Protons (-N-CH₃): A sharp singlet, typically around δ 3.5-4.0 ppm.
 - C2/C5-Methyl Protons (-CH₃): Two distinct singlets for the methyl groups on the pyrrole ring, expected in the upfield region around δ 2.2-2.6 ppm.
- ¹³C NMR (Carbon NMR):
 - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, δ 180-190 ppm.

- Pyrrole Ring Carbons: Four distinct signals for the aromatic carbons of the pyrrole ring, typically in the range of δ 110-140 ppm.
- N-Methyl Carbon (-N-CH₃): A signal around δ 30-35 ppm.
- C2/C5-Methyl Carbons (-CH₃): Two signals in the upfield region, typically δ 10-15 ppm.
- Infrared (IR) Spectroscopy:
 - A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1660-1680 cm⁻¹.
 - C-H stretching bands for the aromatic and aliphatic protons will appear around 2800-3100 cm⁻¹.

Applications in Drug Discovery and Development

The strategic value of **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores.[18][19]

- Scaffold for Bioactive Molecules: The pyrrole core is a "privileged scaffold" found in numerous approved drugs.[20] This compound serves as an excellent starting point for synthesizing novel analogues with potential therapeutic activities. Research has shown that substituted pyrroles possess a wide range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[19][21]
- Key Transformations of the Aldehyde Group:
 - Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, a cornerstone of medicinal chemistry for library synthesis.
 - Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.
 - Oxidation: Conversion to a carboxylic acid, providing another key functional group for amide coupling or esterification.

- Condensation Reactions: Formation of Schiff bases, hydrazones, or other heterocyclic rings (e.g., pyrrolo[2,3-b]pyridines), significantly increasing molecular complexity.[22]

The presence of the methyl groups at the 1, 2, and 5 positions provides steric bulk and modulates the electronic properties of the ring, which can be crucial for fine-tuning the binding affinity and pharmacokinetic properties of a final drug candidate.

Conclusion

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a high-value chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its synthesis is well-established through classical organic reactions, and its structure offers multiple avenues for further chemical elaboration. For organizations engaged in drug discovery, this compound represents a strategic starting material for developing novel therapeutics targeting a range of diseases. Continued exploration of this and related pyrrole scaffolds is a promising endeavor for the scientific community.

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